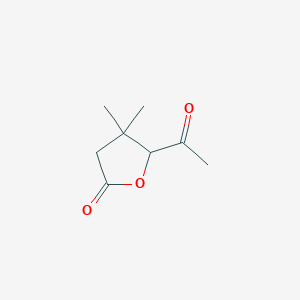

5-Acetyl-4,4-dimethyloxolan-2-one

Description

Properties

CAS No. |

115118-28-0 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

5-acetyl-4,4-dimethyloxolan-2-one |

InChI |

InChI=1S/C8H12O3/c1-5(9)7-8(2,3)4-6(10)11-7/h7H,4H2,1-3H3 |

InChI Key |

FKWJFPVPTVOBBP-UHFFFAOYSA-N |

SMILES |

CC(=O)C1C(CC(=O)O1)(C)C |

Canonical SMILES |

CC(=O)C1C(CC(=O)O1)(C)C |

Synonyms |

2(3H)-Furanone, 5-acetyldihydro-4,4-dimethyl- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

5-Acetyl-4,4-dimethyloxolan-2-one serves as an important intermediate in organic synthesis. Its structure allows for various chemical transformations which can lead to the formation of more complex molecules.

Key Reactions

- Michael Addition : The compound can undergo Michael addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of β-ketoesters. This reaction is valuable in synthesizing various pharmaceuticals and agrochemicals.

- Condensation Reactions : It can participate in condensation reactions to form larger cyclic compounds or polymers, expanding its utility in material science.

Flavor and Fragrance Industry

The compound has been identified as a key component in flavor and fragrance formulations. Its unique olfactory properties make it suitable for use in:

- Food Additives : It can be utilized to impart specific flavors to food products, enhancing sensory experiences.

- Perfume Formulations : Due to its pleasant aroma profile, this compound is employed in creating fragrances for personal care products.

Biomedical Applications

Emerging research suggests that this compound may have potential applications in the biomedical field:

Drug Development

Given its ability to act as a precursor in organic synthesis, there is potential for this compound to be developed into pharmacologically active agents. Research into its derivatives could lead to new therapeutic agents targeting various diseases.

Table 1: Summary of Research Findings on this compound

Comparison with Similar Compounds

3-Hydroxy-4,4-dimethyloxolan-2-one (D,L-Pantolactone)

Molecular Formula : C₆H₁₀O₃

Molecular Weight : 130.14 g/mol

Key Properties :

Comparison :

- Functional Groups : The hydroxyl group in D,L-pantolactone increases polarity compared to the acetyl group in the target compound, affecting solubility and reactivity.

- Applications : D,L-Pantolactone is critical in synthesizing pantothenic acid (vitamin B5), whereas 5-acetyl-4,4-dimethyloxolan-2-one is more relevant in flavor chemistry and specialty synthesis .

Sotolone (3-Hydroxy-4,5-dimethyldihydro-2(5H)-furanone)

Molecular Formula : C₆H₈O₃

Molecular Weight : 128.13 g/mol

Key Properties :

Comparison :

4,4-Dimethyloxolan-2-one

Molecular Formula : C₆H₁₀O₂

Molecular Weight : 114.14 g/mol

CAS : 13861-97-7

Key Properties :

Comparison :

- Reactivity : The absence of an acetyl group makes 4,4-dimethyloxolan-2-one less versatile in forming derivatives compared to the target compound.

5-((Cyclohexylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Molecular Formula : C₁₄H₂₀N₂O₄

Molecular Weight : 280.32 g/mol

Key Properties :

Comparison :

- Complexity: The additional dioxane ring and amino group broaden its utility in multi-step syntheses, contrasting with the simpler lactone framework of this compound.

Occurrence in Natural Products

Industrial Relevance

- Pharmaceuticals : Used in synthesizing antihypertensive agents and enzyme inhibitors.

- Flavor Chemistry: Potential applications in creating caramel or buttery flavors due to its acetyl group .

Comparative Data Table

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing the structure and purity of 5-Acetyl-4,4-dimethyloxolan-2-one?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the carbon skeleton and substituent positions, particularly distinguishing between the acetyl and dimethyl groups. Infrared (IR) spectroscopy identifies carbonyl stretching vibrations (~1750 cm⁻¹ for the oxolanone ring) and acetyl C=O (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. For purity assessment, combine HPLC or GC with a polar column (e.g., DB-5) to detect impurities below 1% .

Q. How can synthetic routes to this compound be optimized for reproducibility?

- Methodological Answer : Optimize cyclization conditions (e.g., acid-catalyzed ketone cyclization) by systematically varying reaction parameters:

- Temperature : Test 60–100°C to balance reaction rate and side-product formation.

- Catalyst load : Compare p-toluenesulfonic acid (0.5–2 mol%) vs. Lewis acids like BF₃·Et₂O.

- Solvent polarity : Evaluate toluene vs. dichloromethane for solubility and intermediate stability.

Document all conditions in the experimental section, including characterization data for intermediates (e.g., NMR of pre-cyclization diketone) to ensure reproducibility .

Q. What are the key challenges in confirming the stereochemistry of this compound?

- Methodological Answer : Use X-ray crystallography to resolve stereochemical ambiguities, especially if the compound has multiple stereocenters. For liquid or amorphous samples, employ NOESY NMR to detect spatial proximity between protons (e.g., methyl groups and the acetyl moiety). Computational methods (DFT-based geometry optimization) can predict stable conformers and compare experimental vs. calculated NMR shifts .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected downfield shifts in ¹³C NMR) be resolved for this compound?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., ring puckering) or solvent interactions. Conduct variable-temperature NMR (VT-NMR) to detect conformational changes. Compare spectra in deuterated DMSO (polar) vs. CDCl₃ (non-polar). If solvent effects dominate, use computational solvation models (COSMO-RS) to simulate shifts. Cross-validate with IR and Raman spectroscopy to rule out hydrogen bonding artifacts .

Q. What computational strategies are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways:

- Transition-state analysis : Calculate activation energies for nucleophilic attacks on the oxolanone carbonyl.

- Frontier molecular orbitals (FMOs) : Identify electrophilic (LUMO) sites, such as the acetylated carbon.

Validate predictions with kinetic studies (e.g., monitoring reaction progress via in-situ IR) and isotopic labeling (e.g., ¹⁸O tracing in hydrolysis products) .

Q. How does this compound interact with heterogeneous catalysts in green chemistry applications?

- Methodological Answer : Study adsorption/desorption dynamics on metal-organic frameworks (MOFs) or zeolites using:

- Microscopy : SEM/TEM to assess catalyst surface morphology pre/post reaction.

- Spectroscopy : DRIFTS (Diffuse Reflectance Infrared Fourier Transform) to monitor surface-bound intermediates.

Design experiments with controlled humidity to mimic industrial conditions, as water may hydrolyze the oxolanone ring .

Q. What strategies enable enantioselective synthesis of this compound derivatives?

- Methodological Answer : Develop chiral catalysts (e.g., organocatalysts or transition-metal complexes) for asymmetric cyclization. Screen phosphoramidites or BINOL-derived ligands for stereocontrol. Use chiral stationary phase HPLC (CSP-HPLC) to separate enantiomers and assign configurations via circular dichroism (CD) spectroscopy. Compare results with X-ray crystallography of resolved enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.